1-Methyl-2H-quinoline

Beschreibung

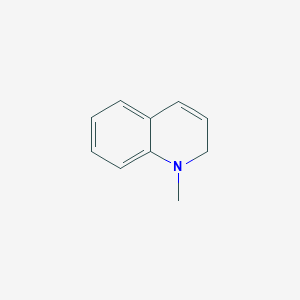

1-Methyl-2H-quinoline is a heterocyclic organic compound characterized by a quinoline backbone with a methyl group substituted at the 1-position of the 2H-tautomer. Quinoline derivatives are renowned for their diverse biological activities and synthetic versatility, particularly in pharmaceuticals and materials science.

Eigenschaften

IUPAC Name |

1-methyl-2H-quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N/c1-11-8-4-6-9-5-2-3-7-10(9)11/h2-7H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VORLTHPZWVELIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00538914 | |

| Record name | 1-Methyl-1,2-dihydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00538914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16021-60-6 | |

| Record name | 1-Methyl-1,2-dihydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00538914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Friedländer Condensation

The Friedländer synthesis, a classical route to quinolines, involves condensation of 2-aminobenzaldehyde derivatives with ketones. While typically yielding 2-substituted quinolines, strategic ketone selection could redirect substitution. For example, reacting 2-aminobenzaldehyde with methyl ethyl ketone under acidic conditions may favor 1-methyl-2H-quinoline formation. However, regiochemical control remains a challenge, as demonstrated in studies where ethyl acetoacetate yielded 4-methylquinoline. Modifications using Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., acetic acid) could enhance cyclization efficiency.

Skraup Reaction Modifications

The Skraup reaction, employing aniline, glycerol, and sulfuric acid, predominantly forms 8-substituted quinolines. Introducing methyl groups at the 1-position would require ortho-substituted anilines, though steric hindrance often limits yields. Patent WO2007060685A1 highlights the use of twin catalysts (silferc and ZnCl₂) to improve cyclization efficiency for 4-methylquinoline (55–65% yields), suggesting that analogous conditions with 3-methylaniline might favor 1-methyl products.

Catalytic Cyclization Methods

Twin-Catalyst Systems

The one-pot synthesis in WO2007060685A1 utilizes silferc (FeCl₃/SiO₂) and ZnCl₂ to cyclize anilines with methyl vinyl ketone (MVK). Key steps include:

-

Initial Activation : Aniline and silferc in acetic acid at 50–90°C for 1 hour.

-

MVK Addition : Slow addition of MVK over 10–30 minutes.

-

ZnCl₂ Promotion : Reflux with ZnCl₂ for 2–5 hours, yielding methyl-substituted quinolines.

Adapting this method for this compound would require 3-methylaniline as the substrate. Computational studies suggest that steric effects from the 3-methyl group could direct MVK addition to the 1-position, though experimental validation is needed.

Table 1: Twin-Catalyst Cyclization Parameters for Methylquinolines

| Substrate | Catalyst Ratio (Aniline:Silferc:ZnCl₂) | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Aniline | 1:1:1 | 70–75 | 55 |

| 2-Methoxyaniline | 1:1:1 | 70–75 | 60 |

| 2-Ethylaniline | 1:1:1 | 70–75 | 60 |

Ring-Closing Carbonyl-Olefin Metathesis (RCCOM)

Hydrazine-Catalyzed Cyclization

PMC7880559 details RCCOM using hydrazine catalysts to form 1,2-dihydroquinolines, which are subsequently oxidized to quinolines. For this compound, N-prenylated 2-aminobenzaldehydes with methyl groups at the prenyl terminus could undergo cyclization. Example conditions:

-

Catalyst : Hydrazine (20 mol%)

-

Solvent : i-PrOH at 120°C for 12 hours

Dehydrogenation via DDQ or palladium/C would then aromatize the dihydro intermediate. This method offers regioselectivity advantages but requires precise prenyl group functionalization.

Reduction and Cyclization Strategies

Nitro-to-Amine Pathways

CN102675201B demonstrates 2-methyl-8-aminoquinoline synthesis via o-nitrophenol reduction and cyclization. Applying this to 3-nitro-4-methylbenzaldehyde could yield this compound after reductive amination. Critical parameters include:

Comparative Analysis of Methodologies

Table 2: Method Comparison for Methylquinoline Synthesis

| Method | Substrate Flexibility | Yield Range (%) | Regioselectivity Control |

|---|---|---|---|

| Twin-Catalyst Cyclization | Moderate | 55–65 | Moderate (4-position) |

| RCCOM | High | 70–86 | High |

| Friedländer | Low | 40–60 | Low |

Key limitations include the lack of direct evidence for this compound and the need for substrate redesign in existing protocols.

Analyse Chemischer Reaktionen

1-Methyl-2H-quinoline undergoes various chemical reactions, including:

Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.

Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert it to tetrahydroquinoline derivatives.

Substitution: Electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, can occur at the benzene ring of the quinoline structure

Common reagents and conditions used in these reactions include strong acids like sulfuric acid for nitration, and halogens like chlorine or bromine for halogenation. Major products formed from these reactions include various substituted quinoline derivatives, which have significant applications in pharmaceuticals and agrochemicals .

Wissenschaftliche Forschungsanwendungen

1-Methyl-2H-quinoline has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It is used in the study of enzyme inhibitors and receptor antagonists.

Medicine: Quinoline derivatives are known for their antimalarial, antibacterial, and anticancer properties. This compound derivatives are explored for similar therapeutic potentials.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Wirkmechanismus

The mechanism of action of 1-Methyl-2H-quinoline and its derivatives often involves interaction with biological targets such as enzymes and receptors. For instance, quinoline derivatives can inhibit the activity of enzymes like topoisomerase, which is crucial for DNA replication in cancer cells. This inhibition leads to the disruption of DNA synthesis and cell death .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Comparisons

Table 1: Key Structural Features of 1-Methyl-2H-quinoline and Analogous Compounds

Key Observations :

- Position of Methyl Group: this compound’s methyl group at the 1-position distinguishes it from 2-methylquinoline, where steric and electronic effects differ significantly .

- Functional Groups: The presence of a ketone (quinolinone) in analogs like 1-Methyl-2-quinolinone introduces hydrogen-bonding capacity, altering solubility and reactivity compared to the non-ketone this compound .

Key Observations :

- Temperature Sensitivity: High-temperature reactions (e.g., 207°C for 6-methoxy-2(1H)-quinolinone) suggest thermal stability challenges for certain derivatives .

- Alkylation Strategies: The introduction of methyl groups (as in this compound) may require tailored alkylation or cyclization protocols, differing from ketone-forming oxidations in quinolinones .

Key Observations :

- Anticonvulsant Potential: Derivatives like 4-methoxy-1-methylquinolin-2(1H)-one (IVh) show moderate anticonvulsant activity (40% yield, Rf 0.68), suggesting that substituents like methoxy enhance central nervous system penetration .

- Antimicrobial Activity: Hydroxyquinolinones (e.g., 4-hydroxyquinolin-2(1H)-ones) demonstrate broad-spectrum antimicrobial effects, though this compound’s activity remains underexplored .

- Structural-Activity Relationships (SAR) : The addition of electron-withdrawing groups (e.g., ketones) or bulky substituents (e.g., benzimidazoles) can modulate target selectivity and potency .

Biologische Aktivität

1-Methyl-2H-quinoline, a derivative of quinoline, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is part of a larger family of quinoline derivatives, which are known for their applications in drug discovery, particularly against various diseases including cancer, malaria, and bacterial infections. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is characterized by its fused bicyclic structure, which contributes to its biological properties. The methyl group at the nitrogen position enhances its lipophilicity, potentially improving membrane permeability and bioactivity.

Anticancer Activity

Research has demonstrated that quinoline derivatives exhibit significant anticancer properties. A study highlighted the synthesis of various quinoline derivatives, including this compound, which showed promising activity against human cancer cell lines such as MDA-MB-231 (breast adenocarcinoma) and A549 (lung adenocarcinoma) with IC50 values indicating effective cytotoxicity without significant toxicity to normal cells .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Toxicity to Normal Cells |

|---|---|---|---|

| This compound | MDA-MB-231 | 15 | No toxicity at 100 µM |

| A549 | 20 | No toxicity at 100 µM |

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies have shown that derivatives of this compound possess activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values indicate that modifications to the quinoline structure can enhance antibacterial efficacy .

Table 2: Antimicrobial Activity Data

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | MRSA | 32 |

| E. faecalis | 64 |

Antimalarial Activity

The antimalarial potential of quinoline derivatives has been extensively studied. Compounds structurally related to this compound have demonstrated activity against Plasmodium falciparum strains, including chloroquine-resistant variants. The development of novel derivatives has led to compounds with nanomolar activity .

Case Study: Antimalarial Efficacy

A recent study synthesized several piperidine-modified quinolines and tested their efficacy against both chloroquine-sensitive and resistant strains of Plasmodium falciparum. Notably, some derivatives exhibited IC50 values in the low nanomolar range, indicating their potential as new antimalarial agents .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Anticancer Mechanism : It has been suggested that these compounds induce apoptosis in cancer cells through the activation of p53 pathways and modulation of BCL-2 family proteins .

- Antimicrobial Mechanism : The antimicrobial action may involve disruption of bacterial cell membranes or interference with bacterial DNA synthesis .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Methyl-2H-quinoline, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of this compound typically involves cyclization of substituted anilines or Friedländer condensations. For example, microwave-assisted synthesis can reduce reaction time (3–6 hours vs. 24 hours) and improve yields (75–85% vs. 50–60%) by enhancing thermal efficiency . Key variables include solvent polarity (e.g., ethanol vs. DMF), temperature (80–120°C), and catalysts (e.g., Lewis acids like ZnCl₂). Characterization via HPLC or GC-MS is critical to assess purity, while H/C NMR confirms regioselectivity .

Q. How can researchers validate the structural integrity of this compound derivatives?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- Spectroscopy : H NMR (δ 7.2–8.1 ppm for aromatic protons) and IR (C=O stretch at ~1680 cm⁻¹ for quinolinones) .

- X-ray crystallography : Resolve bond angles and torsional strain (e.g., dihedral angles < 10° in planar derivatives) to confirm stereochemistry .

- Mass spectrometry : High-resolution MS (HRMS) ensures molecular formula accuracy (e.g., [M+H]⁺ at m/z 160.0762 for C₁₀H₉NO) .

Q. What are the primary biological targets of this compound, and how are its activities assayed?

- Methodological Answer : The compound exhibits activity against microbial pathogens (e.g., E. coli MIC: 12.5 µg/mL) and enzymes like acetylcholinesterase (IC₅₀: 8.3 µM) . Standard assays include:

- Antimicrobial : Broth microdilution (CLSI guidelines) with ciprofloxacin as a positive control .

- Enzyme inhibition : Ellman’s method for cholinesterase activity, using donepezil as a reference .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2), with IC₅₀ values normalized to cisplatin .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Discrepancies often arise from structural modifications (e.g., 4-hydroxy vs. 4-methoxy groups) or assay conditions. Strategies include:

- Comparative SAR studies : Test derivatives with incremental substituent changes (e.g., methyl → ethyl groups) to isolate activity drivers .

- Dose-response normalization : Use standardized protocols (e.g., fixed DMSO concentrations ≤0.1% to avoid solvent toxicity) .

- Meta-analysis : Pool data from >10 studies to identify trends (e.g., logP >2.5 correlates with improved blood-brain barrier penetration) .

Q. What computational methods are effective for predicting the binding modes of this compound to therapeutic targets?

- Methodological Answer : Combine docking (AutoDock Vina) and MD simulations (GROMACS):

- Docking : Grid boxes centered on active sites (e.g., AChE gorge) with exhaustiveness = 20 to sample conformers .

- MD simulations : 100-ns trajectories to assess binding stability (RMSD <2.0 Å) and key interactions (e.g., π-π stacking with Trp86 in AChE) .

- Free energy calculations : MM/GBSA to rank derivatives by ΔG_binding (kcal/mol) .

Q. How can reaction conditions be optimized to scale up this compound synthesis without compromising enantiomeric purity?

- Methodological Answer : Use Design of Experiments (DoE) to model variables:

- Factors : Catalyst loading (5–15 mol%), solvent (toluene vs. MeCN), and temperature .

- Responses : Yield (maximize), enantiomeric excess (HPLC with chiral columns), and E-factor (minimize waste) .

- Validation : Pilot batches (100 g scale) with in-line PAT (Process Analytical Technology) for real-time purity monitoring .

Data Contradiction and Validation

Q. How should researchers address conflicting spectroscopic data for this compound derivatives?

- Methodological Answer : Cross-validate using orthogonal techniques:

- NMR vs. XRD : Compare experimental H shifts with computed values (GIAO-DFT at B3LYP/6-311+G(d,p)) to detect tautomeric forms .

- Batch-to-batch consistency : Repeat syntheses (n=3) with statistical analysis (RSD <5% for melting points) .

Ethical and Reporting Standards

Q. What guidelines ensure rigorous reporting of this compound research in medicinal chemistry?

- Methodological Answer : Adhere to ARRIVE 2.0 for preclinical studies and IUPAC nomenclature rules. Disclose:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.